molecular formula C13H17N3 B12814831 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline CAS No. 17598-13-9

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline

Cat. No.: B12814831
CAS No.: 17598-13-9
M. Wt: 215.29 g/mol
InChI Key: YSFYKBDQXKNRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline is a chemical compound with a unique structure that combines a tetrahydronaphthylamine moiety with an imidazoline ring

Properties

CAS No.

17598-13-9

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C13H17N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H2,14,15,16)

InChI Key

YSFYKBDQXKNRPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=NCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with an imidazoline precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the imidazoline ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthylamine derivatives.

    Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthylamine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce imidazolidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Sympathomimetic Effects

  • 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline exhibits sympathomimetic properties, which mimic the effects of the sympathetic nervous system. This is particularly relevant in treating conditions like nasal congestion where vasoconstriction is beneficial .

2. Nasal Mucosa Studies

  • Research has indicated that this compound can affect the nasal mucosa, suggesting potential applications in nasal decongestants. A study noted its preparation's effects on nasal tissues, indicating a need for further exploration in therapeutic formulations .

3. Antihypertensive Properties

  • Some studies have suggested that imidazoline derivatives can serve as antihypertensive agents. The mechanism involves central action on imidazoline receptors which may help regulate blood pressure .

Case Studies and Experimental Findings

StudyFocusFindings
Nasal Mucosa EffectsDemonstrated impact on nasal tissues; potential for decongestant formulations.
Toxicity AssessmentLD50 values established; reproductive toxicity noted at specific dosages.
Pharmacological ReviewSuggested antihypertensive properties through central nervous system mechanisms.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and physiological functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthylamine moiety but lacks the imidazoline ring.

    2-Imidazoline Derivatives: Compounds with similar imidazoline structures but different substituents on the ring.

Uniqueness

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline is unique due to its combined structure, which imparts distinct chemical and biological properties

Biological Activity

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline, commonly known as tetrahydrozoline, is a compound primarily recognized for its sympathomimetic properties. It is widely used in pharmaceutical applications, particularly as a nasal decongestant. This article explores the biological activities associated with this compound, including its pharmacological effects, toxicology data, and relevant case studies.

  • Molecular Formula : C13H17N3·Cl
  • Molecular Weight : 251.79 g/mol
  • CAS Registry Number : 5254-29-5

Pharmacological Effects

Tetrahydrozoline exhibits several pharmacological activities:

  • Sympathomimetic Activity :
    • Tetrahydrozoline acts as a vasoconstrictor by stimulating alpha-adrenergic receptors. This action leads to reduced blood flow in the nasal mucosa, alleviating congestion.
    • A study highlighted its sympathomimetic effects, demonstrating significant vasoconstriction in animal models when administered at varying doses .
  • Toxicology :
    • The acute toxicity of tetrahydrozoline has been evaluated with an LD50 of approximately 237 mg/kg in rodent models . This indicates a moderate level of toxicity that necessitates careful dosing in clinical applications.
  • Reproductive Effects :
    • Tetrahydrozoline has been noted to have reproductive effects in some studies, which raises considerations for its use during pregnancy .

Case Studies and Research Findings

Several studies have documented the biological activity of tetrahydrozoline:

  • Study on Sympathomimetic Effects :
    A detailed investigation into the sympathomimetic effects of tetrahydrozoline revealed that it significantly increases blood pressure and heart rate in animal models. The study concluded that these effects are dose-dependent and are primarily mediated through alpha-adrenergic receptor activation .
  • Clinical Applications :
    Tetrahydrozoline is commonly found in over-the-counter nasal decongestants like Tyzine. Its efficacy in reducing nasal congestion has been well-documented through various clinical trials, confirming its role as a reliable treatment for allergic rhinitis and common colds .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
SympathomimeticVasoconstriction leading to reduced nasal congestion
ToxicityLD50 = 237 mg/kg (oral in mice)
Reproductive EffectsPotential reproductive toxicity noted
Clinical UseEffective as a nasal decongestant

Q & A

Q. What are the established synthetic routes for 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline, and what analytical methods validate its purity?

The compound is synthesized via a one-step heterocyclization reaction between 1-cyanotetraline and ethylenediamine under controlled conditions . Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Additionally, nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regioselectivity and detecting impurities . For pharmacopeial standards, purity thresholds are defined as 97.0–102.0% using anhydrous and solvent-free calculations, similar to chromatographic protocols applied to structurally related imidazoline derivatives .

Q. What pharmacological targets and mechanisms are associated with this compound?

this compound acts as a selective α-adrenergic agonist, with demonstrated affinity for α1 and α2 receptors. Its vasoconstrictive properties are attributed to the activation of G-protein-coupled receptors (GPCRs), leading to cAMP reduction via Gi/o signaling pathways. Preclinical studies highlight its use as a nasal decongestant and ocular vasoconstrictor, with EC50 values in the nanomolar range for receptor-mediated responses . Mechanistic studies further reveal its role in modulating Kir3.1/Kir3.2 potassium channels in dopaminergic neurons, linking it to TAAR1-mediated neuroregulatory pathways .

Advanced Research Questions

Q. How is this compound utilized as a radioligand in studying TAAR1 receptor signaling dynamics?

In TAAR1 research, tritiated rac-2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline ([³H]-labeled form) serves as a high-affinity radioligand (Kd ≈ 12 nM) for competitive binding assays. Experimental protocols involve:

  • cAMP Quantification : Biotrak Enzyme Immunoassays measure TAAR1-mediated inhibition of cAMP production in HEK293 cells expressing recombinant receptors .
  • Electrophysiology : Voltage-clamp recordings assess Kir3.1/Kir3.2 currents in transfected cells, with holding potentials at -50 mV to isolate TAAR1-specific effects .
  • Data Normalization : Results from ≥4 independent experiments are reported as mean ± SEM, with statistical validation via ANOVA or Student’s t-test .

Q. How can researchers resolve discrepancies in receptor binding affinities observed across different experimental models?

Discrepancies in EC50 or Ki values may arise from assay-specific variables (e.g., cell type, receptor density, or buffer composition). Methodological strategies include:

  • Cross-Validation : Compare radioligand binding data (e.g., [³H]-compound displacement) with functional assays (cAMP or electrophysiology) to confirm target engagement .
  • Orthogonal Assays : Use fluorescence-based calcium mobilization or β-arrestin recruitment assays to validate GPCR activation .
  • Structural Analysis : Perform molecular docking studies using TAAR1 homology models to identify steric or electronic factors influencing binding .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Engelhorn & Klupp, 1962; Bradaia et al., 2009) to identify trends or outliers linked to experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.